{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane
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Overview
Description
{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane is a complex organic compound that features a thiophene ring substituted with fluorophenyl and methylsulfanylphenyl groups, along with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce functional groups like ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, diethyl ether as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of {4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, {4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane stands out due to its unique combination of functional groups and structural features. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activity and applications in advanced materials further distinguish it from other related compounds.
Properties
CAS No. |
90298-08-1 |
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Molecular Formula |
C20H21FS2Si |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C20H21FS2Si/c1-22-17-11-7-15(8-12-17)20-18(13-19(23-20)24(2,3)4)14-5-9-16(21)10-6-14/h5-13H,1-4H3 |
InChI Key |
SQMOCBJWCZKZTP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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